3,3-dimethyl-5-vinyldihydrofuran-2(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

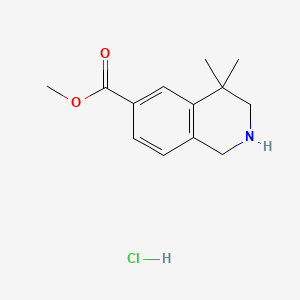

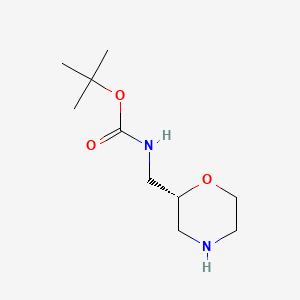

3,3-dimethyl-5-vinyldihydrofuran-2(3H)-one is a chemical compound with the molecular formula C8H12O2 . It is a product that can be obtained from certain chemical reactions .

Molecular Structure Analysis

The molecular structure of 3,3-dimethyl-5-vinyldihydrofuran-2(3H)-one is represented by the formula C8H12O2 . This indicates that it consists of 8 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis

The chemical reactions involving 3,3-dimethyl-5-vinyldihydrofuran-2(3H)-one are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,3-dimethyl-5-vinyldihydrofuran-2(3H)-one are not detailed in the available resources .Aplicaciones Científicas De Investigación

Synthesis and Catalysis:

- Methods have been developed for the synthesis of dimethyl esters and vinyldihydrofurans using vinylcyclopropanes under the effect of Rh- and Pd-containing catalysts (Dzhemilev et al., 1990).

- A novel photochemical [3 + 2] cycloaddition reaction involving α,β-acetylenic ketones with simple olefins leads to the formation of vinyldihydrofurans (Hussain & Agosta, 1981).

Organic Polymerization:

- Research has investigated the organopolymerization of multifunctional γ-butyrolactone-based monomers, including bifunctional dihydrofuran-2(3H)-one, revealing complex reaction pathways and mechanisms (Tang & Chen, 2017).

Photolysis and Electrophilic Reactions:

- Studies have shown that the photolysis of derivatives of 3,3-dimethyl 5-alkynyl 3H-pyrazoles in the presence of vinyl ether or cyclopentadiene leads to cyclopropanic derivatives (Neumann & Geoffroy, 1983).

Medicinal Chemistry and Cancer Detection:

- A water-soluble near-infrared dye, incorporating a 3,3-dimethyl-5-sulfo-1-(4-sulfo-butyl)-3H-indol-2-yl vinyl derivative, was developed for cancer detection using optical imaging (Pham, Medarova & Moore, 2005).

Asymmetric Synthesis:

- Palladium-catalyzed asymmetric intramolecular allylation forming optically active vinylcyclopropane and vinyldihydrofurans has been achieved, demonstrating the potential of these compounds in stereocontrolled synthesis (Hayashi, Yamamoto & Ito, 1988).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-ethenyl-3,3-dimethyloxolan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-4-6-5-8(2,3)7(9)10-6/h4,6H,1,5H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMTFRUUFACGXTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(OC1=O)C=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-dimethyl-5-vinyldihydrofuran-2(3H)-one | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

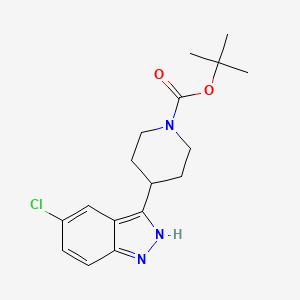

![tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B598754.png)

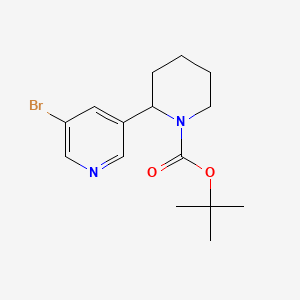

![tert-Butyl 4-({[(4-nitrophenyl)methyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B598764.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B598772.png)